4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride
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Overview
Description
4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with chloromethyl, cyclopropyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride typically involves multiple steps, starting with the formation of the pyridazine ring followed by the introduction of the chloromethyl, cyclopropyl, and methyl groups. Common synthetic routes include:
Chloromethylation: Introduction of the chloromethyl group using reagents like formaldehyde and hydrochloric acid.
Cyclopropylation: Addition of the cyclopropyl group using cyclopropane derivatives and suitable catalysts.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the chloromethyl group to a carboxylic acid derivative.
Reduction: Reduction of the pyridazine ring to form a pyridine derivative.
Substitution: Replacement of the chloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine-5-carboxylic acid.
Reduction: 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the presence of a carboxylic acid group.
3-Cyclopropyl-6-methylpyridazine: Similar in the pyridazine structure but lacks the chloromethyl group.
4-Methylpyridazine: Similar in the pyridazine structure but lacks both the chloromethyl and cyclopropyl groups.
Properties
IUPAC Name |
4-(chloromethyl)-3-cyclopropyl-6-methylpyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-6-4-8(5-10)9(12-11-6)7-2-3-7;/h4,7H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOUUZJQRXUZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C2CC2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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